Cas no 1100757-61-6 (1-(3-methoxybenzoyl)-N-methyl-2,3-dihydro-1H-indole-2-carboxamide)

1-(3-methoxybenzoyl)-N-methyl-2,3-dihydro-1H-indole-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- 1-(3-methoxybenzoyl)-N-methyl-2,3-dihydroindole-2-carboxamide
- AKOS024472444
- 1-(3-methoxybenzoyl)-N-methyl-2,3-dihydro-1H-indole-2-carboxamide
- 1100757-61-6
- F2862-0179
- 1-(3-methoxybenzoyl)-N-methylindoline-2-carboxamide
- VU0492322-1
-
- インチ: 1S/C18H18N2O3/c1-19-17(21)16-11-12-6-3-4-9-15(12)20(16)18(22)13-7-5-8-14(10-13)23-2/h3-10,16H,11H2,1-2H3,(H,19,21)
- InChIKey: NMYZXEUDDLVWPB-UHFFFAOYSA-N
- ほほえんだ: O=C(C1CC2C=CC=CC=2N1C(C1C=CC=C(C=1)OC)=O)NC
計算された属性
- せいみつぶんしりょう: 310.13174244g/mol
- どういたいしつりょう: 310.13174244g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 23
- 回転可能化学結合数: 3
- 複雑さ: 454
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 58.6Ų
- 疎水性パラメータ計算基準値(XlogP): 2.3
1-(3-methoxybenzoyl)-N-methyl-2,3-dihydro-1H-indole-2-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2862-0179-1mg |
1-(3-methoxybenzoyl)-N-methyl-2,3-dihydro-1H-indole-2-carboxamide |
1100757-61-6 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2862-0179-2mg |
1-(3-methoxybenzoyl)-N-methyl-2,3-dihydro-1H-indole-2-carboxamide |
1100757-61-6 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2862-0179-2μmol |
1-(3-methoxybenzoyl)-N-methyl-2,3-dihydro-1H-indole-2-carboxamide |
1100757-61-6 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2862-0179-3mg |
1-(3-methoxybenzoyl)-N-methyl-2,3-dihydro-1H-indole-2-carboxamide |
1100757-61-6 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2862-0179-5mg |
1-(3-methoxybenzoyl)-N-methyl-2,3-dihydro-1H-indole-2-carboxamide |
1100757-61-6 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2862-0179-5μmol |
1-(3-methoxybenzoyl)-N-methyl-2,3-dihydro-1H-indole-2-carboxamide |
1100757-61-6 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2862-0179-4mg |
1-(3-methoxybenzoyl)-N-methyl-2,3-dihydro-1H-indole-2-carboxamide |
1100757-61-6 | 90%+ | 4mg |
$66.0 | 2023-05-16 |
1-(3-methoxybenzoyl)-N-methyl-2,3-dihydro-1H-indole-2-carboxamide 関連文献
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
1-(3-methoxybenzoyl)-N-methyl-2,3-dihydro-1H-indole-2-carboxamideに関する追加情報
Introduction to 1-(3-methoxybenzoyl)-N-methyl-2,3-dihydro-1H-indole-2-carboxamide (CAS No. 1100757-61-6)
1-(3-methoxybenzoyl)-N-methyl-2,3-dihydro-1H-indole-2-carboxamide is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its Chemical Abstracts Service (CAS) number 1100757-61-6, belongs to the class of indole derivatives, which are well-documented for their diverse biological activities. The presence of a 3-methoxybenzoyl moiety and an N-methyl group in its molecular framework suggests potential interactions with biological targets, making it a promising candidate for further investigation in drug discovery.
The indole core is a pivotal structural feature in many bioactive molecules, often found in natural products and pharmacologically relevant compounds. Indole derivatives have been extensively studied for their roles in various biological processes, including neurotransmitter signaling, immune modulation, and anti-inflammatory effects. The specific substitution pattern in 1-(3-methoxybenzoyl)-N-methyl-2,3-dihydro-1H-indole-2-carboxamide may contribute to its unique pharmacological profile, potentially influencing its binding affinity and selectivity towards specific enzymes or receptors.
In recent years, there has been a surge in research focusing on indole-based compounds due to their versatility and therapeutic potential. The 3-methoxybenzoyl group introduces a hydrophobic region that can enhance membrane permeability, while the N-methyl group may stabilize the molecule’s conformation in solution. These structural elements are critical for determining the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME).
One of the most compelling aspects of 1-(3-methoxybenzoyl)-N-methyl-2,3-dihydro-1H-indole-2-carboxamide is its potential role in modulating biological pathways associated with inflammation and neurodegeneration. Emerging research indicates that indole derivatives can interact with transcription factors like peroxisome proliferator-activated receptors (PPARs) and nuclear factor kappa B (NF-κB), which are central to regulating inflammatory responses. The 3-methoxybenzoyl moiety may enhance these interactions by providing a favorable binding orientation within the receptor pocket.
Moreover, the compound’s structure aligns with the growing interest in developing small molecules that can cross the blood-brain barrier (BBB). The dihydroindole scaffold is known to exhibit good BBB penetration properties, which is essential for treating neurological disorders. The addition of the N-methyl group further optimizes lipophilicity, potentially improving brain penetration while maintaining metabolic stability.
Recent advancements in computational chemistry have enabled more efficient screening of indole derivatives for their biological activity. Virtual screening techniques combined with molecular docking studies have identified several lead compounds similar to 1-(3-methoxybenzoyl)-N-methyl-2,3-dihydro-1H-indole-2-carboxamide that show promise in preclinical models. These studies suggest that such compounds may serve as scaffolds for developing novel therapeutics targeting diseases like Alzheimer’s and Parkinson’s.
The synthesis of 1-(3-methoxybenzoyl)-N-methyl-2,3-dihydro-1H-indole-2-carboxamide involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Key synthetic steps include condensation reactions between appropriately substituted benzoylacetonitrile derivatives and indole precursors, followed by methylation and cyclization processes. The use of advanced catalytic systems has improved the efficiency of these transformations, making large-scale production more feasible.
In terms of pharmacological evaluation, initial in vitro assays have shown that 1-(3-methoxybenzoyl)-N-methyl-2,3-dihydro-1H-indole-2-carboxamide exhibits moderate activity against certain enzymes implicated in inflammation and pain pathways. For instance, preliminary data suggest inhibitory effects on cyclooxygenase (COX) enzymes at submicromolar concentrations. While these findings are encouraging, further studies are needed to fully elucidate its mechanism of action and potential side effects.
The compound’s chemical stability under various storage conditions is another critical consideration for its development as a drug candidate. Stability studies have been conducted to assess its degradation profiles under acidic、neutral、and basic pH conditions as well as exposure to light and heat. These studies are essential for determining appropriate formulation strategies and ensuring shelf-life reliability.
From an industrial perspective, 1-(3-methoxybenzoyl)-N-methyl-2,3-dihydro-1H-indole - 2-carboxamide 1100757 - 61 - 6 represents an excellent example of how structural modifications can enhance biological activity without compromising synthetic feasibility. Its development underscores the importance of interdisciplinary collaboration between organic chemists、medicinal biologists、and pharmacologists in advancing drug discovery efforts.
Future research directions may include exploring analogs of this compound with different substituents on the indole or benzoyl moieties to optimize potency and selectivity. Additionally,investigations into its potential applications as an adjuvant therapy for chronic inflammatory diseases could provide new therapeutic avenues.
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